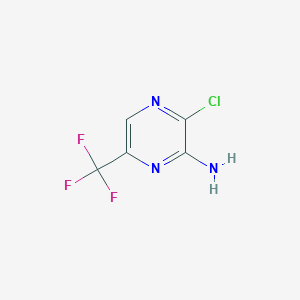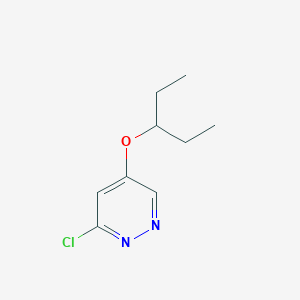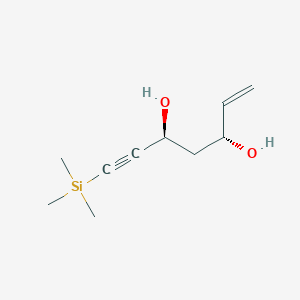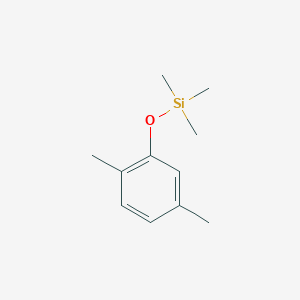
(2,5-Dimethylphenoxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenoxy)trimethylsilane is an organic compound with the molecular formula C11H18OSi. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,5-Dimethylphenoxy)trimethylsilane can be synthesized through the reaction of 2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of (2,5-Dimethylphenoxy)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylphenoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and various substituted phenoxy compounds .
Applications De Recherche Scientifique
(2,5-Dimethylphenoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for phenols.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,5-Dimethylphenoxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of silyl ethers, and protect phenolic hydroxyl groups during chemical reactions. These interactions are crucial in organic synthesis and the development of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dimethoxyphenyl)trimethylsilane
- (2,3,5-Trimethylphenoxy)trimethylsilane
- (2,5-Dimethylphenoxy)propyltrimethylsilane
Uniqueness
(2,5-Dimethylphenoxy)trimethylsilane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 2 and 5 positions enhances its stability and influences its behavior in chemical reactions compared to other similar compounds .
Propriétés
Numéro CAS |
17994-01-3 |
|---|---|
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
(2,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h6-8H,1-5H3 |
Clé InChI |
LRGBWSDGFQUTHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



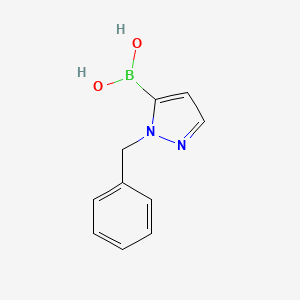
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
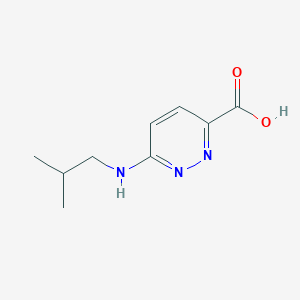
![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
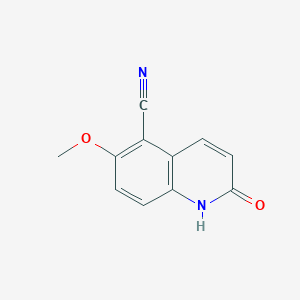
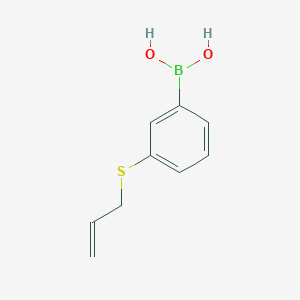
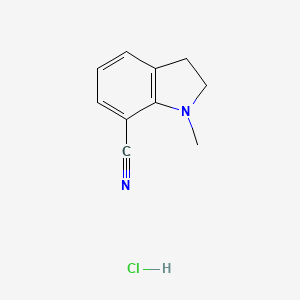

![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
